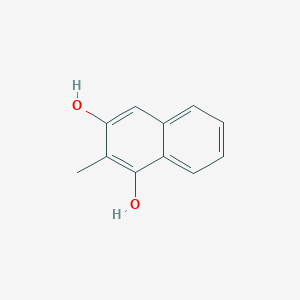

2-Methylnaphthalene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylnaphthalene-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-10(12)6-8-4-2-3-5-9(8)11(7)13/h2-6,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIISRXJDDGJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of 2 Methylnaphthalene 1,3 Diol

Conversion from Precursor Compounds to 2-Methylnaphthalene-1,3-diol

Derivatization from 2-Methylnaphthalene (B46627) and its Functionalized Analogues

The preparation of this compound from 2-methylnaphthalene is not a direct, single-step conversion but rather a process of strategic derivatization. The core of this process involves introducing hydroxyl groups onto the naphthalene (B1677914) ring system. A common and extensively studied initial step in the functionalization of 2-methylnaphthalene is its oxidation.

Historically, strong and often hazardous oxidizing agents like chromium(IV) oxide in acetic acid were used. beilstein-journals.org For instance, Fieser's pioneering work reported the oxidation of 2-methylnaphthalene to menadione (B1676200) (2-methyl-1,4-naphthoquinone) with a yield of 38–42%. beilstein-journals.org Later improvements using sodium dichromate and sulfuric acid increased the yield to 62%. beilstein-journals.org Menadione, while a 1,4-naphthoquinone, is a key functionalized analogue. The conversion of this quinone to the corresponding 1,4-diol (phyllohydroquinone) is a standard reduction reaction, but this does not yield the desired 1,3-diol isomer.

Achieving the specific 1,3-diol regiochemistry requires alternative strategies that can direct hydroxylation to the C1 and C3 positions. One of the most promising modern approaches is the direct dearomative dihydroxylation of the naphthalene ring. Recent research has demonstrated the syn-dihydroxylation of naphthalene derivatives using biomimetic iron catalysts. acs.org When applied to monosubstituted naphthalenes, these reactions can produce a mixture of diol regioisomers. acs.org For 2-methylnaphthalene, this method would likely yield the desired 1,3-diol alongside other isomers, necessitating subsequent separation and purification steps.

Another potential pathway involves a Diels-Alder reaction to temporarily dearomatize one of the rings, allowing for controlled functionalization. For example, naphthalene and its methylated analogues can react with dienophiles like N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) to form cycloadducts. researchgate.net Subsequent chemical modifications, such as dihydroxylation of the remaining double bond and cleavage of the adduct, could provide a route to highly functionalized diols. researchgate.net

The anaerobic metabolism of 2-methylnaphthalene by certain bacteria also provides insight into potential derivatization pathways. In these biological systems, the initial attack often involves the addition of fumarate (B1241708) to the methyl group, followed by a series of reduction and oxidation reactions that modify the ring structure, ultimately forming derivatives like 2-naphthoic acid. nih.gov While not a direct synthesis, these pathways highlight the chemical possibilities for selective functionalization.

Table 1: Selected Methods for the Oxidation of 2-Methylnaphthalene

| Oxidizing Agent | Catalyst/Conditions | Primary Product | Yield/Conversion | Reference |

|---|---|---|---|---|

| Chromium(IV) oxide | Glacial acetic acid | Menadione | 38–42% yield | beilstein-journals.org |

| Sodium dichromate | Sulfuric acid | Menadione | 62% yield | beilstein-journals.org |

| H₂O₂ | Palladium(II)-polystyrene sulfonic acid resin | Menadione | 50–60% yield | beilstein-journals.org |

| H₂O₂ | L1-iron(III) complex | Menadione | 79% conversion | beilstein-journals.org |

| H₂O₂ | [Fe(⁵⁻ᵗⁱᵖˢ³tpa)] catalyst, Mg(ClO₄)₂ | Naphthalene-1,2-diol | 28% yield (from Naphthalene) | acs.org |

Emerging and Sustainable Synthesis Technologies for Diol Preparation

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of naphthalenediols and their precursors. dataintelo.comfrontiersin.org These emerging technologies aim to replace hazardous reagents, minimize waste, and improve catalytic efficiency.

A significant advancement in the synthesis of diols from naphthalenes is the use of biomimetic catalysts. An iron-based catalyst, [Fe(⁵⁻ᵗⁱᵖˢ³tpa)], has been developed for the dearomative syn-dihydroxylation of naphthalene using hydrogen peroxide (H₂O₂) as the oxidant. acs.org This method is notable for its use of a non-toxic metal and a green oxidant, representing a significant improvement over traditional methods that employ stoichiometric amounts of toxic heavy metals like osmium or chromium. beilstein-journals.orgrsc.org While this reaction on naphthalene itself yields the 1,2-diol, its application to substituted naphthalenes opens a pathway to various diol isomers, including the 1,3-diol, under more environmentally benign conditions. acs.org

The broader trend in the oxidation of 2-methylnaphthalene, a key initial step, has been the move towards catalytic systems that utilize H₂O₂. Various catalysts based on titanium (e.g., Ti-MCM-41), iron, and palladium have been shown to be effective for the oxidation of 2-methylnaphthalene to menadione. beilstein-journals.orgresearchgate.net These catalytic processes often offer higher selectivity and operate under milder conditions than their stoichiometric counterparts, reducing energy consumption and byproduct formation. beilstein-journals.orgresearchgate.net

Electrochemical synthesis is another emerging technology that offers a sustainable alternative for diol preparation. Electrosynthesis can replace chemical oxidants and reductants with electricity, providing a high degree of control over the reaction. rsc.org For example, an electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols from vinylarenes using N,N-dimethylformamide (DMF) as a nucleophile. rsc.org This approach avoids the need for transition metal catalysts or external chemical oxidants. While this specific protocol has been demonstrated on vinylarenes, the underlying principles of electrochemical oxidation and nucleophilic capture could be adapted for the direct dioxygenation of naphthalene derivatives. rsc.org The electrolysis of 2-methyl-5,8-dihydro-1,4-naphthalenediol to produce menadione has also been reported, showcasing the potential of electrochemical methods in this area of chemistry. ajrconline.org

Table 2: Comparison of Classical and Emerging Dihydroxylation Technologies

| Technology | Method | Reagents/Catalysts | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Classical | Sharpless Dihydroxylation | OsO₄ (toxic, expensive), stoichiometric oxidant (e.g., NMO) | High stereoselectivity | Toxicity, cost, waste | rsc.org |

| Emerging | Biomimetic Catalysis | Iron catalyst, H₂O₂ | Uses earth-abundant metal, green oxidant, milder conditions | Control of regioselectivity with substituted substrates | acs.org |

| Emerging | Electrochemical Synthesis | Electricity, solvent/supporting electrolyte | Avoids chemical oxidants, high controllability, operational simplicity | Substrate scope may be limited, optimization of conditions required | rsc.org |

Spectroscopic and Advanced Characterization Techniques for 2 Methylnaphthalene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their electronic environment. The chemical shift (δ) indicates the proton type, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) and coupling constants (J) describe the relationship between neighboring protons.

Table 1: Partial ¹H NMR Data for 2-Methylnaphthalene-1,3-diol

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz | Inferred Proton Assignment |

| 8.02 | d, J = 8.0 Hz | Aromatic H |

| 7.65 - 7.54 | m | Aromatic H |

| 7.41 | t, J = 7.2 Hz | Aromatic H |

| 7.36 - 7.31 | m | Aromatic H |

| 6.80 | s | Aromatic H (likely H-4) |

Data obtained from patent literature in CDCl₃ at 400 MHz. google.comachemblock.com The assignments are inferred based on typical naphthalene (B1677914) chemical shifts and splitting patterns.

Carbon-13 (¹³C) NMR and Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. While specific experimental ¹³C NMR data for this compound could not be located, a spectrum would be expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule (one methyl carbon and ten naphthalene ring carbons).

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would reveal correlations between adjacent protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. It is a powerful tool for assigning the signals of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule.

No specific 2D NMR data for this compound were found in the searched resources.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, which allows for the determination of the precise elemental formula of a compound. The molecular formula for this compound is C₁₁H₁₀O₂. The expected exact mass can be calculated and would be confirmed by an HRMS experiment. No experimental HRMS data for this compound were found.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragment Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart. For this compound, MS/MS studies would help to confirm the connectivity of the methyl and hydroxyl groups to the naphthalene core. Specific fragmentation pathways would likely involve the loss of water (H₂O), carbon monoxide (CO), or methyl radicals (•CH₃). No experimental MS/MS data for this compound could be located.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

For this compound, an IR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups.

Bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the aromatic and methyl groups.

Strong absorptions between 1500-1600 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic naphthalene ring.

A band in the 1200-1350 cm⁻¹ region for C-O stretching of the phenol (B47542) groups.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the naphthalene ring system. No specific experimental IR or Raman spectra for this compound were found in the performed searches.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. While a specific experimental spectrum for this compound is not widely published, the expected absorption bands can be predicted based on its structure and data from analogous compounds like naphthalenediols. acs.org

The key functional groups in this compound are the hydroxyl (-OH) groups, the naphthalene aromatic ring, and the methyl (-CH₃) group. The O-H stretching vibrations are particularly characteristic, typically appearing as a broad and strong band in the region of 3200-3600 cm⁻¹, with the broadening being a direct consequence of intermolecular hydrogen bonding. The C-O stretching vibrations of the hydroxyl groups attached to the aromatic ring are expected in the 1200-1260 cm⁻¹ range.

Aromatic C-H stretching vibrations usually produce sharp, medium-to-weak bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The stretching vibrations of the C=C bonds within the naphthalene ring system give rise to several characteristic peaks in the 1450-1600 cm⁻¹ region. The C-H bending vibrations (both in-plane and out-of-plane) of the aromatic ring provide further structural information in the fingerprint region (below 1500 cm⁻¹). The attached methyl group would be identified by its characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1375 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3050 - 3150 | Medium to Weak, Sharp |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methyl (-CH₃) | C-H Bend | ~1450 and ~1375 | Medium |

| Phenolic C-O | C-O Stretch | 1200 - 1260 | Strong |

| Aromatic Ring | C-H Out-of-Plane Bend | 700 - 900 | Strong |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the carbon skeleton of aromatic compounds. For this compound, the Raman spectrum would be dominated by signals from the naphthalene ring system.

Based on studies of similar naphthalenediol isomers, strong Raman bands are expected for the C=C stretching modes of the aromatic rings, typically appearing in the 1300-1650 cm⁻¹ region. acs.org These bands are often more intense in Raman than in IR spectra. The symmetric "breathing" mode of the naphthalene ring, a collective in-plane vibration of the entire ring system, gives a particularly strong and characteristic Raman signal, often found near 1380 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would also be visible, typically in the 2900-3100 cm⁻¹ range. Vibrations involving the hydroxyl groups are generally weak in Raman spectra.

Table 2: Predicted Raman Shifts for this compound

| Functional Group/Vibration | Vibration Type | Predicted Raman Shift (cm⁻¹) | Predicted Intensity |

| Aromatic Ring | C=C Stretch | 1580 - 1630 | Strong |

| Aromatic Ring | Ring Breathing | ~1380 | Strong |

| Aromatic Ring | C=C Stretch | 1300 - 1500 | Medium to Strong |

| Aromatic/Methyl | C-H Stretch | 2900 - 3100 | Medium |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | Weak to Medium |

X-ray Crystallography for Solid-State Structural Analysis and Hydrogen Bonding Networks

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the arrangement of molecules in a crystal lattice. While a crystal structure for this compound itself is not publicly documented, the crystal structure of its parent compound, Naphthalene-1,3-diol, offers significant insight into the expected solid-state packing and hydrogen-bonding patterns. researchgate.net

In the crystal structure of Naphthalene-1,3-diol, the molecules are linked by two distinct O—H⋯O hydrogen bonds, forming infinite chains with a graph-set descriptor of C(6). researchgate.net These chains are further interconnected into puckered sheets. researchgate.net This extensive hydrogen-bonding network is the dominant force governing the molecular packing in the solid state. It is highly probable that this compound would adopt a similar hydrogen-bonding motif, with the two hydroxyl groups of one molecule interacting with those of adjacent molecules to form chains or sheets.

Table 3: Crystallographic Data for the Analogous Compound Naphthalene-1,3-diol

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Key Intermolecular Interaction | O—H⋯O Hydrogen Bonds |

| Hydrogen Bond Pattern | Infinite chains forming puckered sheets |

| Secondary Interactions | C—H⋯π and π–π stacking |

Data sourced from the crystallographic study of Naphthalene-1,3-diol and presented as a predictive model for this compound. researchgate.net

Metabolic Pathways and Biotransformation Studies of 2 Methylnaphthalene 1,3 Diol

Enzymatic Formation of 2-Methylnaphthalene (B46627) Diols in Biological Systems

The initial enzymatic attack on the 2-methylnaphthalene molecule is catalyzed by a sequence of enzymes that convert the aromatic hydrocarbon into more water-soluble dihydrodiols. This process is a critical first step in the metabolism and subsequent elimination of the compound.

The metabolic activation of 2-methylnaphthalene is initiated by the cytochrome P450 (CYP) monooxygenase system. nih.gov These enzymes catalyze the first step in metabolism, which can occur via two main pathways: oxidation of the methyl group or epoxidation of the aromatic rings. nih.govcdc.gov Ring epoxidation, a critical step leading to diol formation, involves the insertion of a single oxygen atom into the naphthalene (B1677914) ring structure, forming reactive epoxide intermediates. nih.gov This reaction is catalyzed by various CYP isozymes, including CYP1A and CYP1B. cdc.gov While ring epoxidation accounts for approximately 15-20% of 2-methylnaphthalene metabolism, it is a crucial pathway for the formation of diol derivatives. cdc.gov The remaining majority of the compound is metabolized through oxidation of the side methyl group. cdc.gov Studies using recombinant mouse CYP2F2 have shown its capability to metabolize 2-methylnaphthalene, highlighting the role of specific P450 enzymes in this biotransformation. nih.govresearchgate.net

Table 1: Key Enzymes in 2-Methylnaphthalene Metabolism

| Enzyme Family | Specific Enzyme(s) | Role |

|---|---|---|

| Cytochrome P450 | CYP1A, CYP1B, CYP2F2 | Initial ring epoxidation and side-chain oxidation |

| Epoxide Hydrolase | Microsomal EH (mEH) | Hydration of epoxide intermediates to form dihydrodiols |

Following the formation of arene oxide intermediates by CYPs, epoxide hydrolases (EH) play a crucial role. These enzymes catalyze the hydration of the reactive epoxides, adding a molecule of water to open the epoxide ring and form trans-dihydrodiols. nih.govcdc.gov The formation of various dihydrodiol isomers, such as 3,4-, 5,6-, and 7,8-dihydrodiols, from 2-methylnaphthalene is considered strong evidence for the existence of their precursor epoxides. nih.gov This enzymatic hydration is a critical detoxification step, as the epoxides themselves are reactive electrophiles. The resulting dihydrodiols are more stable and water-soluble, facilitating their further metabolism and excretion. researchgate.net

The enzymatic oxidation of 2-methylnaphthalene exhibits a notable degree of regioselectivity, meaning that the oxidation occurs preferentially at specific positions on the naphthalene rings. Studies utilizing liver and lung microsomes have demonstrated that epoxidation does not occur randomly. The primary dihydrodiol metabolite generated from 2-methylnaphthalene is the 7,8-diol, followed by the 5,6-diol. nih.gov The 3,4-diol is produced at the lowest rate. nih.gov This selectivity suggests that the active sites of the involved CYP enzymes orient the 2-methylnaphthalene molecule in a way that favors oxidation at specific carbon-carbon double bonds. nih.gov Furthermore, the metabolism can be stereoselective, producing specific enantiomers of the epoxide and subsequent dihydrodiol, as has been demonstrated with the metabolism of the parent compound, naphthalene, by CYP2F2, which produces the 1R,2S-naphthalene oxide with high selectivity. researchgate.net

Table 2: Regioselectivity of 2-Methylnaphthalene Dihydrodiol Formation in Microsomal Incubations

| Dihydrodiol Isomer | Relative Rate of Formation (%) |

|---|---|

| 7,8-diol | Predominant |

| 5,6-diol | Intermediate |

| 3,4-diol | 6 - 13% |

Data sourced from Griffin et al., 1981. nih.gov

Further Biotransformation of 2-Methylnaphthalene-1,3-diol

The dihydrodiols formed from 2-methylnaphthalene can undergo further biotransformation. One potential pathway involves the dehydrogenation of a dihydrodiol to form a dihydroxylated metabolite, such as this compound. This catechol-like structure is then a substrate for subsequent metabolic reactions, including conjugation and oxidation.

Once hydroxylated metabolites like this compound are formed, they typically undergo Phase II conjugation reactions to further increase their water solubility and facilitate excretion. The primary conjugation pathways are glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), and sulfation, catalyzed by sulfotransferases (SULTs). These enzymes transfer a glucuronic acid or a sulfonate group, respectively, to one or both of the hydroxyl groups of the diol. While direct studies on this compound are limited, the metabolic fate of the analogous compound, naphthalene, involves the glucuronidation and sulfation of its naphthol metabolites. researchgate.net It is well-established that phenolic and diol compounds are excellent substrates for these conjugation enzymes.

Dihydroxylated naphthalenes, such as the putative this compound, are susceptible to oxidation to form naphthoquinones. This can occur either enzymatically or through auto-oxidation. For instance, the metabolite 1,2-dihydroxynaphthalene is known to be oxidized to 1,2-naphthoquinone. researchgate.net By analogy, a diol of 2-methylnaphthalene could be oxidized to a corresponding methyl-naphthoquinone. The chemical oxidation of 2-methylnaphthalene itself is a known industrial method to produce 2-methyl-1,4-naphthoquinone (menadione), which supports the chemical plausibility of this transformation in a biological system. patsnap.comstackexchange.com These quinone metabolites are often highly reactive and can be involved in cellular redox cycling.

In Vitro Metabolic Studies of this compound

The in vitro metabolism of 2-methylnaphthalene has been a subject of scientific investigation to understand the formation of its various metabolites, including dihydrodiols. These studies are crucial for elucidating the biochemical pathways involved in its biotransformation.

Utilization of Liver Microsomes and Recombinant Enzymes

In vitro studies extensively use liver microsomes from various species, including rats and humans, as these preparations are rich in drug-metabolizing enzymes. researchgate.net The conversion of 2-methylnaphthalene to its metabolites is primarily catalyzed by the cytochrome P-450 (CYP) monooxygenase system. nih.govmdpi.com The involvement of these enzymes is confirmed by observations that the metabolic conversion is reduced in the presence of carbon monoxide, by the omission of the necessary cofactor NADPH, or when using heat-denatured microsomes. nih.gov

Research has demonstrated that liver microsomal enzymes can produce multiple glutathione (B108866) conjugates of 2-methylnaphthalene, which can be separated by High-Performance Liquid Chromatography (HPLC). nih.gov The formation of epoxide intermediates is a key step in the metabolism of 2-methylnaphthalene, which is supported by the characterization of 3,4-, 5,6-, and 7,8-dihydrodiols generated by these microsomal enzymes. nih.gov

The role of specific CYP isoforms in the metabolism of naphthalene, a related compound, has been studied in detail, with CYP1A2 and CYP2E1 being identified as the most catalytically active proteins. nih.gov For 2-methylnaphthalene, recombinant CYP2F2 has been shown to generate several glutathione conjugates. nih.gov The use of recombinant enzymes allows for the investigation of the specific roles of individual CYP isoforms in the metabolic pathway. nih.gov For instance, recombinant murine CYP2F2 has been instrumental in studying the metabolic activation of naphthalene. nih.gov

Studies have also looked at the effect of inducers on the metabolic rate. For example, pretreatment with β-naphthoflavone was found to be a strong inducer of dihydrodiol formation in both rat and trout liver microsomes, selectively altering the rate of formation of specific dihydrodiols. nih.gov

Table 1: Enzymes and Systems Used in In Vitro Metabolic Studies of 2-Methylnaphthalene

| Enzyme/System | Species/Source | Key Findings |

| Liver Microsomes | Rat, Rainbow Trout | Formation of three isomeric dihydrodiols; involvement of cytochrome P-450 confirmed. nih.gov |

| Liver Microsomes | Human, Rat | Investigated the preference for alkyl side chain oxidation versus aromatic oxidation. wur.nl |

| Recombinant CYP2F2 | Murine | Generated five of the nine glutathione conjugates produced by liver microsomes. nih.gov |

Identification and Quantification of Metabolites via Chromatographic and Spectrometric Methods

The identification and quantification of the metabolites of 2-methylnaphthalene are predominantly achieved through a combination of chromatographic and spectrometric techniques. High-Performance Liquid Chromatography (HPLC) is a key technique used to separate the various metabolites formed in in vitro incubations. nih.gov

Following separation by HPLC, Gas Chromatography/Mass Spectrometry (GC/MS) is employed for the definitive identification and structural elucidation of the metabolites. nih.gov This combination of techniques has been successfully used to isolate and identify three isomeric dihydrodiols of 2-methylnaphthalene from microsomal preparations. nih.gov The identity of these in vitro formed dihydrodiols was confirmed to be identical to those isolated from rat urine. nih.gov

Mass spectrometry plays a crucial role in confirming the identity of metabolites, including glutathione conjugates. nih.gov While mass spectrometry can confirm the presence of these conjugates, determining the precise regio- and stereochemistry often requires further analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Quantitative analysis of metabolites can also be performed using these methods. For instance, studies have shown that in incubations with lung and liver microsomes, the 7,8-diol is the predominant dihydrodiol metabolite generated from 2-methylnaphthalene, followed by the 5,6-diol. The 3,4-diol is formed at the lowest rates. nih.gov

Table 2: Major Dihydrodiol Metabolites of 2-Methylnaphthalene Identified in Vitro

| Metabolite | Position of Hydroxyl Groups | Relative Abundance | Analytical Methods Used |

| 7,8-dihydrodiol | 7, 8 | Predominant | HPLC, GC/MS, NMR nih.govnih.gov |

| 5,6-dihydrodiol | 5, 6 | Intermediate | HPLC, GC/MS, NMR nih.govnih.gov |

| 3,4-dihydrodiol | 3, 4 | Lowest | HPLC, GC/MS, NMR nih.govnih.gov |

Mechanistic Investigations into the Chemical Reactivity of 2 Methylnaphthalene 1,3 Diol

Oxidation-Reduction Pathways of the Diol Functionality

The 1,3-diol moiety on the naphthalene (B1677914) ring is a primary site for oxidation-reduction reactions. The electron-rich nature of the hydroxyl groups makes them susceptible to oxidation, while the aromatic system can also participate in reduction processes under specific conditions.

While specific electrochemical data for 2-Methylnaphthalene-1,3-diol are not extensively documented, the redox behavior can be inferred from studies on related naphthalenediols and naphthols. The diol is expected to undergo oxidation to form the corresponding quinone-like structures. The oxidation potential will be influenced by the electron-donating nature of both the hydroxyl groups and the methyl group, which would lower the potential required for oxidation compared to unsubstituted naphthalene.

The electrochemical oxidation would likely proceed in a stepwise manner, involving the transfer of electrons and protons. The initial oxidation would form a phenoxy radical, which can be stabilized by resonance within the naphthalene ring. Subsequent oxidation and rearrangement would lead to the formation of a naphthoquinone derivative. The presence of the second hydroxyl group facilitates this process.

Conversely, the reduction of the naphthalene ring system is also possible, though it typically requires more forcing conditions, such as electrolytic reduction. youtube.com The presence of the hydroxyl groups, being electron-donating, would generally make the ring more resistant to reduction compared to unsubstituted naphthalene.

Catalytic methods offer more controlled pathways for the oxidation and reduction of this compound.

Oxidation: The oxidation of substituted naphthols is a well-studied process. For instance, the oxidation of 2-methyl-1-naphthol (B1210624) with molecular oxygen can produce 2-methyl-1,4-naphthoquinone (Menadione or vitamin K3) with high selectivity. nih.gov This reaction can proceed under mild conditions and is thought to involve a spin-forbidden reaction pathway. nih.gov Given the structural similarity, this compound is expected to be readily oxidized to a hydroxy-substituted 2-methyl-1,4-naphthoquinone. The presence of the C-3 hydroxyl group would likely influence the reaction rate and potentially the product distribution.

Catalytic systems employing transition metals are also effective. Iron-based catalysts, for example, have been used for the dearomative syn-dihydroxylation of naphthalenes. libretexts.org While this reaction adds hydroxyl groups, related catalytic systems can be tuned for oxidative dearomatization or the formation of naphthoquinones. masterorganicchemistry.com

Reduction: Catalytic hydrogenation of the naphthalene ring system is a common reduction method. Using catalysts such as palladium, platinum, or nickel, the aromatic rings can be saturated. youtube.com For this compound, the reduction would likely proceed in a stepwise manner, first reducing one ring to form a tetralin derivative, followed by the reduction of the second ring under more forcing conditions. The hydroxyl and methyl groups would remain, yielding a substituted decalin-diol. The stereochemistry of the hydrogenation can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Table 1: Representative Catalytic Transformations of the Naphthalene Core and Functional Groups

| Reaction Type | Catalyst/Reagent | Probable Product from this compound | Reference |

|---|---|---|---|

| Oxidation | O₂, mild heat | 2-Methyl-3-hydroxy-1,4-naphthoquinone | nih.gov |

| Oxidation | Iron TAML/H₂O₂ | Oxidized and degraded products | masterorganicchemistry.com |

| Reduction | H₂/Pd, Pt, or Ni | 2-Methyl-decahydronaphthalene-1,3-diol | youtube.com |

Reactions Involving the Aromatic Naphthalene Ring

The aromatic character of the naphthalene ring in this compound allows it to undergo substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS), the hydroxyl and methyl groups are both activating and ortho, para-directing. libretexts.orgmasterorganicchemistry.compressbooks.pub The hydroxyl groups are strongly activating due to the resonance donation of their lone pair electrons to the ring. The methyl group is a weaker activator, operating through an inductive effect and hyperconjugation.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile (E⁺) | Predicted Major Product(s) | Directing Influence |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2-methylnaphthalene-1,3-diol | -OH and -CH₃ are o,p-directors |

| Bromination | Br⁺ | 4-Bromo-2-methylnaphthalene-1,3-diol | -OH and -CH₃ are o,p-directors |

| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-methylnaphthalene-1,3-diol | -OH and -CH₃ are o,p-directors |

Nucleophilic aromatic substitution (NAS) on an unsubstituted naphthalene ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic attack. Since this compound contains electron-donating hydroxyl and methyl groups, the naphthalene ring is deactivated towards NAS. Therefore, direct displacement of a group on the aromatic ring by a nucleophile is unlikely under standard conditions.

Nucleophilic addition reactions, leading to a temporary loss of aromaticity, are also not a common pathway for this compound unless the ring is first activated, for example, by oxidation to a quinone.

Role of the Methyl Group in Reaction Selectivity

The methyl group at the C2 position plays a significant role in the reactivity and selectivity of this compound in several ways:

Electronic Effect: As a weak electron-donating group, the methyl group contributes to the activation of the aromatic ring towards electrophilic attack. pressbooks.pub Its ortho, para-directing effect reinforces the directing influence of the hydroxyl groups. libretexts.orgmasterorganicchemistry.com

Steric Effect: The methyl group can sterically hinder attack at adjacent positions, particularly the C1-hydroxyl and the C3-hydroxyl. This steric hindrance can influence the regioselectivity of reactions, favoring attack at less crowded positions of the naphthalene ring.

Side-Chain Reactivity: The methyl group itself can be a site of reaction, particularly oxidation. Under certain conditions, such as microbial or specific catalytic oxidation, the methyl group can be oxidized to a hydroxymethyl group (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH). libretexts.org This provides an alternative reaction pathway that does not involve the aromatic ring or the diol functionality directly.

Computational and Theoretical Chemistry of 2 Methylnaphthalene 1,3 Diol

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov MD simulations are governed by classical mechanics and use force fields—a set of parameters and potential functions that describe the energy of a system as a function of its atomic coordinates. nrel.gov

For 2-methylnaphthalene-1,3-diol, MD simulations can reveal its conformational landscape by exploring the rotation around single bonds, particularly the C-O bonds of the hydroxyl groups and the C-C bond of the methyl group. lumenlearning.comnih.gov Simulations in a solvent box (e.g., water) can also model intermolecular interactions, such as hydrogen bonding between the diol and solvent molecules, or self-aggregation behavior. elsevierpure.com Analysis of the MD trajectory can yield information on the relative populations of different conformers and the dynamics of hydrogen bond networks, which are crucial for understanding its behavior in solution. researchgate.netrsc.org

Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations

Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (the highest energy point along a reaction coordinate). The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For this compound, this approach could be used to study its oxidation, a likely metabolic pathway. rsc.org Calculations could model the abstraction of a hydrogen atom from one of the hydroxyl groups or the addition of an oxidant to the aromatic ring. acs.org By locating the transition state structure for each potential pathway and calculating the associated activation barriers, one could predict the most likely reaction products. rsc.org This is essential for understanding its metabolic fate and reactivity. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Modeling for Theoretical Predictions of Biological Interactions

Structure-Activity Relationship (SAR) and its quantitative extension (QSAR) are computational methodologies that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds including this compound, a QSAR study would involve several steps. First, a set of related naphthalenediol derivatives with known biological activity (e.g., antioxidant or cytotoxic effects) would be compiled. nih.gov Then, various molecular descriptors—numerical values that encode chemical information such as electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP)—would be calculated for each molecule. Finally, statistical methods are used to build a regression model linking these descriptors to the observed activity. nih.govnih.gov Such a model could predict the biological activity of this compound and guide the design of more potent analogues.

Advanced Analytical Methodologies for Detection and Quantification of 2 Methylnaphthalene 1,3 Diol in Complex Matrices

Chromatographic Techniques for Separation and Identification

Effective separation is the cornerstone of accurately identifying and quantifying 2-Methylnaphthalene-1,3-diol, particularly when distinguishing it from structurally similar isomers and matrix components. Chromatographic techniques are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of polar, non-volatile compounds like naphthalenediols. Its versatility allows for various stationary and mobile phase combinations to achieve optimal separation. For this compound, reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase (like C18) with a polar mobile phase.

The separation of naphthalenediol isomers can be complex. For instance, a study on four different naphthalenediols (1,5-, 1,7-, 2,3-, and 2,7-naphthalenediol) employed a gradient elution with a mobile phase consisting of methanol (B129727) and a 0.1% acetic acid solution, achieving separation in under 30 minutes. researchgate.netakjournals.com A similar strategy would be effective for separating this compound from other metabolites.

Detection is commonly performed using Diode Array Detection (DAD) or Ultraviolet (UV) detection, which provides information on the analyte's spectral properties. Fluorescence detection can offer enhanced sensitivity and selectivity if the compound is naturally fluorescent or can be derivatized with a fluorescent tag.

Table 1: Illustrative HPLC Conditions for Naphthalenediol Analysis

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol or Acetonitrile | Gradient elution allows for the separation of compounds with varying polarities. |

| Gradient | Time-programmed increase in organic phase (B) | To elute more strongly retained compounds like naphthalenediols. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV/DAD at ~230 nm | Wavelength for optimal absorbance by the naphthalene (B1677914) ring system. researchgate.netakjournals.com |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) | To ensure reproducible retention times. |

Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. fortunejournals.com Due to the polar hydroxyl groups and low volatility of this compound, direct analysis by GC is challenging. Therefore, a crucial derivatization step is required to convert the diol into a more volatile and thermally stable derivative.

Common derivatization agents include silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replace the acidic protons on the hydroxyl groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass information for identification and confirmation. researchgate.net The electron ionization (EI) mass spectrum will show a characteristic molecular ion and fragmentation pattern that can be used to confirm the structure of the derivatized diol.

Table 2: Typical GC-MS Derivatization and Analysis Parameters

| Step | Parameter | Description |

| Derivatization | Agent: BSTFA with 1% TMCS | Silylating agent to increase volatility. |

| Reaction: 60-80 °C for 30-60 min | To ensure complete derivatization of hydroxyl groups. | |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) | A nonpolar or mid-polar column is suitable for separating derivatized PAHs. |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Inert gas to carry analytes through the column. fortunejournals.com |

| Injector Temp. | 250-280 °C | To ensure rapid volatilization of the derivatized analyte. fortunejournals.com |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) | To separate compounds based on their boiling points. fortunejournals.com |

| MS Detection | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns for library matching. fortunejournals.com |

| Scan Range: 40-550 Da | To detect the molecular ion and key fragments of the derivatized diol. fortunejournals.com |

Supercritical Fluid Chromatography (SFC) is a powerful hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide (CO2), as the main mobile phase. nih.gov SFC is particularly advantageous for the analysis of isomers and chiral compounds, making it an excellent candidate for separating this compound from other isomeric diols that may be formed during metabolism. chromatographyonline.comnih.govmdpi.com

The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to HPLC. nih.gov The polarity of the mobile phase can be fine-tuned by adding organic modifiers like methanol or isopropanol, enabling the separation of a wide range of compounds. nih.gov SFC has proven effective in separating isomeric forms of other complex metabolites, such as urolithin glucuronides, which are structurally analogous to substituted naphthalenediols. nih.gov This capability is critical for resolving this compound from closely related structures like 2-Methylnaphthalene-5,6-diol or 2-Methylnaphthalene-7,8-diol. epa.gov

Table 3: Potential SFC Parameters for Isomeric Naphthalenediol Separation

| Parameter | Condition | Rationale |

| Column | Chiral or polar stationary phase (e.g., polysaccharide-based, Diol) | To exploit subtle differences in isomer structure for separation. researchgate.net |

| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., 5-30% Methanol/Isopropanol) | CO2 provides low viscosity; the modifier adjusts polarity to control retention. nih.gov |

| Flow Rate | 2-4 mL/min | Higher flow rates than HPLC are possible due to low mobile phase viscosity. mdpi.com |

| Back Pressure | 100-150 bar | To maintain the CO2 in a supercritical state. nih.gov |

| Column Temp. | 35-50 °C | To ensure mobile phase is in the supercritical region and optimize selectivity. nih.gov |

| Detection | UV/DAD or Mass Spectrometry (MS) | DAD for quantification, MS for confirmation of isomeric identity. |

Mass Spectrometry-Based Quantification Strategies

For reliable quantification, especially at the low concentrations expected in biological and environmental samples, mass spectrometry-based methods offer unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of organic molecules in complex matrices. rsc.org This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov The approach is ideal for directly analyzing polar metabolites like this compound without the need for derivatization. researchgate.net

In an LC-MS/MS method, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first mass spectrometer (MS1) selects the precursor ion (the molecular ion of this compound). This ion is then fragmented in a collision cell, and the second mass spectrometer (MS2) monitors for one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces chemical noise, allowing for very low limits of quantification (LOQ). nih.gov Methods for other naphthalene metabolites have achieved LOQs in the low nanogram-per-milliliter range. nih.govresearchgate.net

Table 4: Representative LC-MS/MS Method Parameters for Quantification

| Parameter | Setting | Purpose |

| LC System | UPLC/HPLC | Provides separation prior to MS detection. |

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | To generate ions from the analyte; mode depends on compound chemistry. |

| MS Analysis | Triple Quadrupole (QqQ) | The standard instrument for quantitative MRM analysis. |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ for this compound | Selection of the parent molecular ion. |

| Product Ions (Q3) | Specific fragments from collision-induced dissociation | Monitored for specific and sensitive detection. |

| Linearity | Expected over 2-3 orders of magnitude | Demonstrates the quantitative range of the assay. nih.govresearchgate.net |

| Limit of Quantification (LOQ) | Potentially 0.1-10 ng/mL | The lowest concentration that can be reliably quantified. mdpi.com |

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the absolute quantification of a compound in a sample without the need for an identical reference standard of the analyte. sigmaaldrich.comnih.gov This is particularly useful when a certified reference material for this compound is unavailable.

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. nih.gov For quantification, a certified internal standard of known purity and concentration is added to a precisely weighed sample of the material containing this compound. By comparing the integrals of specific, well-resolved signals from the analyte and the internal standard, the absolute concentration or purity of the analyte can be calculated with high accuracy and traceability to SI units. nih.gov

Key requirements for an accurate qNMR experiment include ensuring a long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, selecting non-overlapping signals for both the analyte and the standard, and achieving a high signal-to-noise ratio. sigmaaldrich.com

Table 5: Key Steps and Considerations for qNMR Analysis

| Step | Consideration | Purpose |

| 1. Standard Selection | Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) with signals that do not overlap with the analyte. | Provides a reference for quantification. sigmaaldrich.com |

| 2. Sample Preparation | Accurately weigh both the sample and the internal standard. Dissolve in a deuterated solvent. | Precise measurements are critical for accurate results. |

| 3. NMR Acquisition | Select a non-overlapping, characteristic proton signal for this compound. | A unique signal ensures the integral is only from the analyte. |

| Set a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest. | To ensure fully quantitative signal intensities. sigmaaldrich.com | |

| 4. Data Processing | Carefully integrate the selected signals for the analyte and the internal standard. | The ratio of integrals is the basis of the calculation. |

| 5. Calculation | Use the integral ratio, molar masses, weights, and number of protons to calculate the absolute content of the analyte. | To determine the final concentration or purity. nih.gov |

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

The successful analysis of this compound from intricate sample matrices, such as biological fluids (urine, blood) or environmental samples (water, soil), is critically dependent on the initial sample preparation steps. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, pre-concentrate it to detectable levels, and render it compatible with the chosen analytical instrument. chromatographyonline.com

Commonly employed sample preparation techniques for phenolic compounds, including dihydroxynaphthalenes, involve liquid-liquid extraction (LLE) and solid-phase extraction (SPE). chromatographyonline.comnih.gov LLE utilizes the differential solubility of the analyte in two immiscible liquid phases to achieve separation. For a polar compound like this compound, this often involves adjusting the pH of the aqueous sample to suppress ionization and facilitate its extraction into an organic solvent. youtube.com SPE, a more modern and often more efficient technique, uses a solid sorbent packed in a cartridge to selectively retain the analyte while the matrix components are washed away. chromatographyonline.com For polar analytes like this compound, reversed-phase SPE cartridges are typically employed.

To overcome challenges associated with the analysis of polar and often non-volatile compounds like this compound, particularly by gas chromatography (GC), derivatization is a crucial step. youtube.comyoutube.com Derivatization chemically modifies the analyte to enhance its volatility, thermal stability, and/or detectability. youtube.comyoutube.comyoutube.com For compounds containing hydroxyl groups, silylation is a widely used derivatization technique. youtube.comyoutube.com This process replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group, leading to a less polar and more volatile derivative suitable for GC analysis. youtube.com

The following interactive table summarizes common sample preparation and derivatization techniques applicable to the analysis of this compound in complex matrices, based on methodologies developed for similar phenolic compounds. chromatographyonline.comyoutube.comnih.gov

| Technique | Principle | Typical Reagents/Sorbents | Advantages | Considerations |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Ethyl acetate, Dichloromethane, Diethyl ether | Simple, cost-effective. | Can be labor-intensive, may require large volumes of organic solvents. youtube.com |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | C18, Polymeric reversed-phase sorbents | High recovery, good selectivity, potential for automation. chromatographyonline.com | Method development can be required to optimize sorbent and elution conditions. |

| Silylation (for GC analysis) | Replacement of active hydrogens in hydroxyl groups with a silyl (B83357) group. | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility and thermal stability, improves chromatographic peak shape. youtube.comyoutube.com | Reagents are sensitive to moisture; reaction conditions (temperature, time) need optimization. |

| Acylation (for GC analysis) | Introduction of an acyl group to modify polar functional groups. | Acetic anhydride (B1165640), Trifluoroacetic anhydride (TFAA) | Produces stable derivatives, can enhance detectability with specific detectors. youtube.com | Can introduce by-products that may interfere with the analysis. |

Interlaboratory Comparison and Validation of Analytical Methods

An interlaboratory comparison, also known as a collaborative study or round-robin test, is the ultimate form of method validation. It involves multiple laboratories analyzing the same, homogeneous samples to assess the reproducibility and transferability of the analytical method. Such studies are crucial for establishing a standard method and ensuring that results from different laboratories are comparable.

Due to the lack of specific interlaboratory studies for this compound, the principles of such studies for the broader class of phenolic compounds in complex matrices are considered. A typical interlaboratory study would involve the preparation of reference materials with known concentrations of the analyte, which are then distributed to participating laboratories. The results are statistically analyzed to determine the method's precision under reproducibility conditions (between-laboratory variance) and to identify any systematic biases.

The following table presents a hypothetical summary of method validation parameters that would be expected for an HPLC or GC-MS method for the quantification of this compound, based on data from validated methods for similar phenolic compounds. semanticscholar.orgnih.govnih.gov

| Validation Parameter | Typical Acceptance Criteria | Expected Performance for a Validated Method |

| Linearity (Coefficient of Determination, R²) | > 0.99 | ≥ 0.995 |

| Accuracy (Recovery) | 80-120% | 90-110% |

| Precision (Relative Standard Deviation, RSD) | < 15% (for reproducibility) | < 10% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | Method-dependent, typically in the low µg/L to ng/L range. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | Method-dependent, typically in the low to mid µg/L range. |

| Robustness | No significant impact on results from small, deliberate variations in method parameters. | Consistent results with minor changes in pH, mobile phase composition, or temperature. |

The establishment of robust and validated analytical methods, ideally through interlaboratory comparisons, is paramount for the reliable monitoring of this compound in various environmental and biological systems. This ensures data quality and comparability across different studies and regulatory frameworks.

Chemical Biology and Biochemical Implications of 2 Methylnaphthalene 1,3 Diol in Research Models

Interaction with Enzyme Systems (Beyond Metabolic Transformation)

The direct interaction of 2-Methylnaphthalene-1,3-diol with enzyme systems, outside of its formation through metabolic processes, is not extensively documented. However, its structural features suggest potential modulatory effects on certain enzymes.

There is limited direct evidence in peer-reviewed literature detailing the modulation of specific enzyme activities by this compound. Its primary significance in this context comes from its use as a precursor in the synthesis of potent and specific enzyme inhibitors. Notably, it is a documented starting material in the synthesis of inhibitors for the KRas G12C mutant protein, a key target in cancer therapy. google.comgoogle.comgoogle.comachemblock.comgoogleapis.comgoogle.com

The final complex molecules derived from this compound are designed to irreversibly bind to the mutant KRas protein, thereby inhibiting its downstream signaling pathways that promote cell proliferation. google.com This implies that while this compound itself is not the active inhibitor, its chemical scaffold is crucial for the generation of these highly specific therapeutic agents. The biological activity is therefore engineered into the subsequent molecules, rather than being an inherent property of the diol itself in this context.

As of the current body of scientific literature, specific receptor binding studies for this compound in in vitro systems have not been reported. Research has primarily focused on the final compounds synthesized from this diol, which are designed to interact with specific binding pockets on their target proteins, such as the switch-II pocket of KRas G12C.

Cellular Uptake and Distribution in Model Biological Systems (e.g., cell cultures)

One patent mentions the use of this compound in a formulation to prevent the uptake of moisture, a physical property that is not indicative of its biological cellular uptake. evitachem.com

Investigation of Downstream Biochemical Pathways Modulated by the Compound

Given the lack of research on the direct interaction of this compound with specific enzymes or receptors, there is consequently no information available regarding the downstream biochemical pathways that might be modulated by this compound. Any such effects are likely to be investigated in the context of its potential metabolites or as part of the toxicological assessment of its parent compound, 2-methylnaphthalene (B46627).

Role as a Substrate or Intermediate in Biosynthetic Pathways in Model Organisms

While this compound is a metabolite of 2-methylnaphthalene, its role as a substrate or intermediate in further biosynthetic pathways within model organisms is not well-defined in the literature. Its most clearly documented role as an intermediate is in a synthetic, rather than a biological, context.

Numerous patents describe the use of this compound as a key starting material or intermediate in the multi-step synthesis of complex molecules that inhibit the KRas G12C oncoprotein. google.comgoogle.comgoogle.comachemblock.comgoogleapis.comgoogle.com In these synthetic pathways, the diol undergoes various chemical modifications to build the final, pharmacologically active compound.

Table 1: Role of this compound as a Synthetic Intermediate

| Final Product Class | Synthetic Role of this compound | Reference |

| KRas G12C Inhibitors | Starting material for multi-step synthesis. | google.comgoogle.comgoogle.comachemblock.comgoogleapis.comgoogle.com |

Future Directions and Research Perspectives for 2 Methylnaphthalene 1,3 Diol

Exploration of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

The advancement of organic synthesis is increasingly driven by the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous waste. chemistryjournals.net Future research into the synthesis of 2-Methylnaphthalene-1,3-diol will likely move away from traditional methods that may involve harsh conditions or produce significant waste, towards more elegant and environmentally benign strategies.

A primary goal is to enhance atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product. jocpr.comnih.gov Reactions with high atom economy, such as catalytic hydrogenations and Diels-Alder reactions, are central to green synthesis. jocpr.com The development of novel synthetic routes for this compound could leverage several emerging technologies:

Biocatalysis : Utilizing enzymes or whole microorganisms to perform specific synthetic steps offers high selectivity under mild conditions, often in aqueous environments. numberanalytics.com

Flow Chemistry : Continuous flow reactors provide superior control over reaction parameters, enhance safety, and can improve yields and reduce waste compared to traditional batch processing. numberanalytics.commit.edu

Alternative Solvents : The use of greener solvents like water, ionic liquids, or supercritical fluids can replace volatile and toxic organic solvents, significantly reducing the environmental impact of the synthesis. chemistryjournals.net

Catalysis : Developing novel, recyclable catalysts can lower the energy requirements of reactions and enable more efficient chemical transformations. numberanalytics.com

Future synthetic strategies will focus on modular and convergent routes, potentially building the naphthalene (B1677914) core through methods that maximize efficiency and minimize the use of protecting groups. nih.govrsc.org

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

| Parameter | Conventional Approach (Hypothetical) | Future Green Chemistry Approach (Prospective) |

|---|---|---|

| Starting Materials | Petroleum-derived naphthalene precursors | Renewable feedstocks, lignin-derived platforms |

| Catalyst | Stoichiometric heavy metal oxidants/reagents | Recyclable heterogeneous catalysts, biocatalysts (e.g., dioxygenases) |

| Solvent | Chlorinated hydrocarbons, volatile organics | Water, supercritical CO₂, ionic liquids, solvent-free conditions |

| Key Principles | Focus on yield | Focus on atom economy, energy efficiency, reduced waste (E-Factor) |

| Technology | Batch processing | Continuous flow chemistry, microwave-assisted synthesis |

Deeper Mechanistic Insights into Its Biotransformation and Enzyme Specificity

This compound is a product of the metabolic transformation of 2-methylnaphthalene (B46627). This biotransformation is a multi-step process primarily occurring in the liver, involving a cascade of enzymatic reactions. nih.govnih.gov While it is known that Cytochrome P450 (CYP) monooxygenases are responsible for the initial oxidation, the specific enzymes and the precise mechanisms are not fully elucidated. epa.gov

Future research should focus on:

Identifying Specific CYP Isoforms : Comprehensive studies are needed to pinpoint which human CYP enzymes (e.g., CYP1A, CYP2B, CYP3A families) are responsible for the regioselective oxidation of 2-methylnaphthalene to form the specific 1,3-diol isomer. nih.govepa.gov This can be achieved using panels of recombinant human CYP enzymes.

Investigating Regio- and Stereoselectivity : The formation of various diol isomers from 2-methylnaphthalene suggests that metabolism occurs with considerable regioselectivity. nih.gov Understanding why certain positions on the naphthalene ring are preferentially hydroxylated requires detailed studies of enzyme active sites, potentially using site-directed mutagenesis to probe the role of specific amino acids. nih.govasm.org

Characterizing Phase II Metabolism : Following its formation (Phase I), this compound is likely subject to Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate its excretion. nih.gov Identifying the specific UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes involved is crucial for a complete metabolic profile.

Elucidating Reaction Mechanisms : The formation of diols is presumed to proceed through unstable epoxide intermediates. nih.gov Advanced analytical techniques are required to trap and characterize these transient species to confirm the reaction pathways and understand their potential reactivity.

Table 2: Potential Enzymes in the Biotransformation Pathway of 2-Methylnaphthalene

| Metabolic Phase | Enzyme Family | Potential Role | Research Goal |

|---|---|---|---|

| Phase I | Cytochrome P450 (CYP) | Initial oxidation of 2-methylnaphthalene to an epoxide intermediate. nih.gov | Identify specific human CYP isoforms (e.g., CYP1A2, CYP2E1, CYP3A4) and their regioselectivity. |

| Phase I | Epoxide Hydrolase (EH) | Hydrolysis of the epoxide intermediate to form a dihydrodiol. | Characterize the specific EH isoform and its stereospecificity. |

| Phase II | UDP-Glucuronosyltransferases (UGTs) | Conjugation of the hydroxyl groups of the diol with glucuronic acid. nih.gov | Determine which UGT enzymes are responsible for the diol's glucuronidation. |

| Phase II | Sulfotransferases (SULTs) | Conjugation of the hydroxyl groups with a sulfonate group. nih.gov | Identify the specific SULT enzymes that metabolize the diol. |

Advanced In Vitro Model Development for Studying its Biochemical Roles

To date, studies on the metabolism of parent compounds like 2-methylnaphthalene have often utilized subcellular fractions like liver microsomes or single-enzyme systems. nih.govepa.gov While useful, these models lack the complexity of a living cell and cannot fully recapitulate the intricate biochemical roles of metabolites like this compound.

The future of this research lies in the development and application of more physiologically relevant in vitro systems:

3D Cell Cultures (Spheroids) : Liver cells grown as three-dimensional spheroids more closely mimic the architecture and cell-cell interactions of the native liver, providing a better model for metabolic studies and cellular response analysis.

Liver Organoids : Stem cell-derived organoids can be differentiated into "mini-livers" that contain multiple cell types (hepatocytes, stellate cells, etc.) and exhibit long-term metabolic activity, offering a sophisticated platform for studying chronic exposure and complex biochemical pathways.

Organs-on-a-Chip : Microfluidic devices that culture liver cells under continuous perfusion can simulate the dynamic environment of the body. These systems allow for precise control and real-time monitoring, enabling detailed investigation into the compound's effects on liver function and its interactions with other organ systems modeled on the same chip.

These advanced models will be instrumental in moving beyond simple metabolic profiling to understanding the downstream biochemical consequences and functional roles of this compound within a cellular context.

Integration of Omics Technologies to Elucidate its Cellular Impact

"Omics" technologies, which allow for the global analysis of biological molecules, offer a powerful, unbiased approach to understanding the cellular impact of a compound. nih.govmdpi.com Integrating these technologies is a critical future direction for research on this compound. mdpi.com

Transcriptomics : By analyzing the entire set of RNA transcripts (the transcriptome), researchers can identify which genes are activated or suppressed in response to the compound. This can reveal the signaling pathways and cellular processes that are affected.

Proteomics : This involves the large-scale study of proteins, including their expression levels, post-translational modifications, and interactions. mdpi.com Proteomics can identify specific protein targets of this compound and reveal how it alters cellular machinery.

Metabolomics : Analyzing the complete set of small-molecule metabolites (the metabolome) provides a direct snapshot of the cell's physiological state. This can uncover disruptions in metabolic pathways, such as energy metabolism or lipid synthesis, caused by the compound.

A multi-omics approach, combining data from transcriptomics, proteomics, and metabolomics, will enable a systems-biology-level understanding of the compound's effects. mdpi.comresearchgate.net This integrated analysis can help construct comprehensive models of its mechanism of action and identify potential biomarkers of exposure or effect. ecetoc.org

Development of High-Throughput Screening Methodologies for Specific Chemical Interactions

To fully understand the biochemical role of this compound, it is essential to identify its specific molecular binding partners, such as proteins, enzymes, or receptors. High-throughput screening (HTS) provides the necessary tools to perform this search on a massive scale. nih.gov

Future research should focus on designing and implementing HTS assays to:

Identify Protein Targets : Assays can be developed to screen large libraries of proteins to find those that physically interact with this compound. Technologies like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), a bead-based method, are well-suited for detecting protein-protein or small molecule-protein interactions in a high-throughput format. nih.gov

Screen for Enzyme Modulation : If the compound is hypothesized to inhibit or activate a particular class of enzymes (e.g., kinases, phosphatases), HTS assays using fluorescent or luminescent substrates can rapidly screen its effect against a panel of these enzymes.

Probe for Receptor Activity : Cell-based reporter assays can be engineered to detect whether this compound can activate or block specific cellular receptors, providing insight into its potential signaling roles.

The development of robust HTS methods is a crucial step for target deconvolution. A recently developed HTS method for determining the enantiomeric excess of 1,2- and 1,3-diols using a self-assembled iminoboronate ester could also be adapted for screening purposes, highlighting the innovation in assay development for diol-containing molecules. nih.gov Identifying specific molecular interactions will provide a foundation for elucidating its mechanism of action and exploring its potential pharmacological relevance.

Q & A

Q. Identified Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.